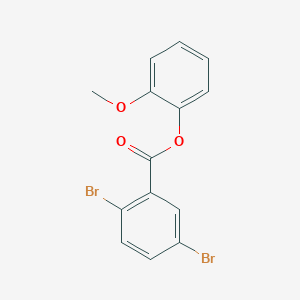

2-Methoxyphenyl 2,5-dibromobenzoate

Description

2-Methoxyphenyl 2,5-dibromobenzoate is a brominated aromatic ester comprising a 2-methoxyphenyl group esterified to a 2,5-dibromobenzoic acid backbone. The compound features two bromine atoms at the 2- and 5-positions of the benzoate ring and a methoxy substituent at the 2-position of the phenyl group.

Properties

Molecular Formula |

C14H10Br2O3 |

|---|---|

Molecular Weight |

386.03 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2,5-dibromobenzoate |

InChI |

InChI=1S/C14H10Br2O3/c1-18-12-4-2-3-5-13(12)19-14(17)10-8-9(15)6-7-11(10)16/h2-8H,1H3 |

InChI Key |

AVMARJMROJQBEA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

NBOMe Series (Phenethylamine Derivatives)

The NBOMe compounds, such as 25B-NBOMe and 25H-NBOMe , share the 2-methoxyphenylmethyl group but are structurally distinct as phenethylamine derivatives (Figure 1). These compounds are psychoactive and act as potent serotonin receptor agonists (5-HT2A) . Key differences include:

- Functional Groups : The target compound is an ester, whereas NBOMe derivatives are secondary amines.

- Substituents : NBOMe compounds feature halogens (e.g., bromine in 25B-NBOMe) or hydrogen at the 4-position of the dimethoxyphenyl ring, unlike the 2,5-dibromo substitution in the benzoate ester.

- Biological Activity: NBOMe derivatives exhibit hallucinogenic effects due to their receptor affinity, while the ester group in 2-methoxyphenyl 2,5-dibromobenzoate may confer metabolic stability or lipophilicity relevant to drug delivery .

HBK Piperazine Derivatives

The HBK series (e.g., HBK14–HBK19) includes 4-(2-methoxyphenyl)piperazine hydrochlorides with phenoxyalkyl side chains . Comparisons include:

- Core Structure : HBK compounds have a piperazine ring linked to a 2-methoxyphenyl group, contrasting with the ester backbone of the target compound.

- Halogenation: Unlike the dibrominated benzoate, HBK derivatives feature chloro or methyl substituents on their phenoxy groups, which modulate receptor binding selectivity .

Benzothiazole Acetamides (Patent Derivatives)

European Patent EP3348550A1 describes N-(benzothiazole-2-yl)-2-(methoxyphenyl)acetamides , such as N-(6-bromobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide . These compounds are likely protease inhibitors or kinase modulators. Key contrasts:

- Functional Groups : The patent compounds are acetamides, whereas the target is an ester.

- This difference may alter electronic properties and target specificity .

Data Table: Structural and Functional Comparison

*Molecular weights calculated based on structural formulas.

Research Findings and Implications

- Electronic Effects: Bromine’s electron-withdrawing nature in 2-Methoxyphenyl 2,5-dibromobenzoate may enhance electrophilicity compared to non-halogenated esters, influencing reactivity in synthesis .

- Biological Interactions : The ester group could confer slower metabolic degradation than NBOMe amines, which are rapidly metabolized due to amine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.